N-(pyrimidin-5-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyrimidin-5-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(10)9-6-2-7-4-8-3-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRYNIAZAHCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632177 | |
| Record name | N-(Pyrimidin-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45810-14-8 | |
| Record name | N-(Pyrimidin-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies in Pyrimidine Acetamide Scaffolds
Systematic Structural Modifications and Their Functional Impact
A foundational study systematically prepared and evaluated over 60 analogs of the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold to map out the structure-activity relationships for SLACK channel inhibition. mdpi.com The investigation focused on modifications to the eastern and western rings, the linker regions connecting them to the core, and the central pyrimidine (B1678525) ring itself. mdpi.com
The "eastern" aryloxy portion of the scaffold was found to be the most tolerant to substitution. mdpi.com Beginning with a hit compound featuring a 2-(2,4-dichlorophenoxy) group, researchers explored a variety of analogs. The findings indicated that difluoro-substituted analogs, particularly the 2,6-difluoro analog 40 , showed a nearly three-fold improvement in potency for SLACK inhibition compared to the initial hit compound 10 . mdpi.com The 2-chloro-6-fluoro analog 43 was similarly potent. mdpi.com In contrast, introducing a primary carboxamide group (37 ) resulted in only weak inhibition, while a methylsulfone group (36 ) maintained potency identical to a 4-cyano analog (35 ). mdpi.com
| Compound | Substitution on Aryloxy Ring | WT SLACK IC50 (µM) |
|---|---|---|
| 10 (Hit) | 2,4-dichloro | 0.58 |
| 35 | 4-cyano | 0.67 |
| 36 | 4-methylsulfone | 0.67 |
| 37 | 4-carboxamide | >10 |
| 40 | 2,6-difluoro | 0.20 |
| 43 | 2-chloro-6-fluoro | 0.22 |
Modifications to the acetamide (B32628) linker region, also described as the "western linker," were generally met with a decrease in activity. mdpi.com The initial hit compound possesses a dimethyl substitution on the carbon alpha to the carbonyl group. Replacing one of these methyl groups with a cyclopropyl (B3062369) moiety (78 ) led to a significant, 20-fold loss in potency. mdpi.com An analog with a single methyl group (77 ) was found to be a weak inhibitor, and removing both methyl groups entirely (76 ) resulted in a complete loss of activity. mdpi.com Furthermore, altering the amide bond itself, for instance by creating a urea (B33335) analog (80 ), also resulted in weak inhibition. mdpi.com
| Compound | Linker Modification | WT SLACK IC50 (µM) |
|---|---|---|
| 10 (Hit) | α,α-dimethyl acetamide | 0.58 |
| 76 | Unsubstituted acetamide | >10 |
| 77 | α-monomethyl acetamide | >10 |
| 78 | α-methyl, α-cyclopropyl acetamide | >10 |
| 80 | Urea analog | >10 |
The central pyrimidine core proved to be highly sensitive to modification, with research indicating that it remains the optimal structure for SLACK activity. mdpi.com When one of the nitrogen atoms was removed to create a pyridine (B92270) analog (86 ), the activity was roughly halved. mdpi.com Moving to a phenyl core (88 ) saw a further drop in potency, registering 3.5-fold less activity than the original pyrimidine hit. mdpi.com The positioning of the nitrogen atoms was also shown to be critical; both pyridine (89 ) and pyrazine (B50134) (90 ) analogs, where nitrogen atoms are adjacent to the amide attachment point, were only weak inhibitors. mdpi.com This suggests that the nitrogen placement may force the western portion of the molecule into a conformation unfavorable for binding to the SLACK channel. mdpi.com
| Compound | Core Structure | WT SLACK IC50 (µM) |
|---|---|---|
| 10 (Hit) | Pyrimidine | 0.58 |
| 86 | Pyridine | 1.1 |
| 88 | Phenyl | 2.0 |
| 89 | Pyridine (N adjacent to amide) | >10 |
| 90 | Pyrazine | >10 |
SAR Insights from Related Pyrimidine-Acetamide Inhibitors
The broader class of pyrimidine-acetamide derivatives has been explored for activity against various biological targets, providing a wider context for understanding the SAR of this scaffold.
As detailed above, the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold is a potent inhibitor of SLACK potassium channels. tdl.orgmdpi.com The SAR studies for this target have established that submicromolar potency can be achieved. mdpi.com The most successful modifications were seen in the aryloxy ("eastern") region, while the pyrimidine core and the acetamide linker region were significantly less tolerant of changes. mdpi.com This indicates a highly specific binding mode where the central and western portions of the molecule are critical for maintaining the correct orientation and interactions within the channel's binding site. mdpi.com Another related series, the 2-amino-N-phenylacetamides, has also been investigated for SLACK channel inhibition, though it was found to have a generally flat SAR, where most modifications led to a loss of activity. nih.gov
| Compound | N,N-Substitution on Acetamide | TSPO Affinity Ki (nM) |
|---|---|---|
| DPA-714 (Reference) | N,N-diethyl | 3.66 |
| GMA 9 | N-ethyl, N-isopropyl | 0.14 |
| GMA 13 | N,N-di(prop-2-yn-1-yl) | 0.43 |
| GMA 14 | N-methyl, N-phenyl | 0.17 |
| GMA 15 | N-ethyl, N-phenyl | 0.06 |
Computational Approaches to SAR Elucidationsemanticscholar.org
Computational methods are integral to modern medicinal chemistry for elucidating Structure-Activity Relationships (SAR). semanticscholar.org These approaches allow for the systematic investigation of molecular cores and building blocks to understand how chemical structures relate to biological activities. By modeling interactions between compounds and their biological targets, researchers can predict activity, guide synthesis, and rationalize experimental observations.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of small molecules, such as N-(pyrimidin-5-yl)acetamide derivatives, to the active site of a target protein. nih.gov This method helps in understanding the key interactions—like hydrogen bonds and hydrophobic interactions—that are crucial for biological activity. nih.gov
In studies involving pyrimidine-based acetamide derivatives, molecular docking has been employed to investigate their binding potential to various protein targets. For instance, the binding potential of a relatively active pyrimidin-(1(2H)-yl)acetamide derivative, ZF1, towards cyclin-dependent kinase 1 (CDK1) was investigated through molecular docking. researchgate.net Similarly, docking studies of other pyrimidine derivatives with CDK8 have shown moderate to better results within the binding pocket, suggesting these compounds could serve as leads for developing novel anticancer agents. nih.gov Further research on phenyl acetamide derivatives targeting the sirtuin 2 protein demonstrated that these compounds formed stable complexes through hydrogen and hydrophobic bonds. nih.gov These simulations are crucial for rational drug design, and the docking scores obtained can help prioritize compounds for synthesis and biological testing. nih.gov
| Compound/Scaffold | Target Protein | Key Findings from Docking Simulation | Reference(s) |
| Pyrimidin-(1(2H)-yl)acetamide (ZF1) | Cyclin-dependent kinase 1 (CDK1) | Compound ZF1 was able to bind to the target protein. | researchgate.net |
| Pyrimidine derivatives (Ax1, Ax9, Ax10) | Cyclin-dependent kinase 8 (CDK8) | Showed moderate to better docking results within the binding pocket. | nih.gov |
| Phenyl acetamide derivatives | Sirtuin 2 | Formed complexes via hydrogen and hydrophobic bonds with the protein. | nih.gov |
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | SLACK Potassium Channels | SAR findings were consistent with docking studies. | nih.gov |
| Furo[2,3-d]pyrimidine derivative (10b) | PI3K / AKT-1 | Exhibited an improved binding pattern with key amino acids in the binding sites. | rsc.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to refine the binding mode. researchgate.net This technique simulates the movement of every atom in the system, offering insights into the dynamic nature of the molecular interactions. mdpi.com
For pyrimidine-acetamide scaffolds, MD simulations have been crucial in validating docking results. For example, the stability of the CDK1-ZF1 complex, identified through docking, was assessed using an MD simulation, which showed that the compound could be stable inside the binding region during the simulation period. researchgate.net Likewise, MD simulations of phenyl acetamide derivatives with the sirtuin 2 protein revealed the formation of a stable complex, with more active compounds forming a greater number of hydrogen bonds. nih.gov In another study, MD simulations of a novel N,N-disubstituted pyrazolopyrimidine acetamide ligand, GMA 15, were used to confirm its time-dependent stability with the translocator protein (TSPO) receptor. mdpi.com These simulations are valuable for confirming that the interactions predicted by docking are maintained in a dynamic, more realistic environment.
| Compound/Scaffold | Target Protein | Key Findings from MD Simulation | Reference(s) |
| Pyrimidin-(1(2H)-yl)acetamide (ZF1) | Cyclin-dependent kinase 1 (CDK1) | The compound was stable within the binding region throughout the simulation. | researchgate.net |
| Phenyl acetamide derivatives | Sirtuin 2 | The compounds formed a stable complex with the protein. | nih.gov |
| N,N-disubstituted pyrazolopyrimidine acetamide (GMA 15) | Translocator protein (TSPO) | Confirmed the time-dependent stability of the ligand-receptor complex. | mdpi.com |
| Acetamide–sulfonamide conjugate (17) | Urease | Radius of gyration (Rg) analysis indicated structural stability of the complex. | mdpi.com |
Pharmacophore Identification and Lead Optimization Strategiesmdpi.com
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. csmres.co.uk Pharmacophore modeling is a key component of drug design, used to identify the essential structural motifs required for biological activity. nih.gov This approach is valuable for virtual screening to find new lead compounds and for guiding the optimization of existing leads. csmres.co.ukresearchgate.net
In the context of this compound scaffolds, pharmacophore models can be developed based on a series of active compounds or the structure of the target protein. csmres.co.uk These models help researchers understand why certain structural modifications lead to increased or decreased activity. A notable example is the hit optimization effort for a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels. mdpi.comnih.gov In this study, researchers systematically prepared over 60 analogs by modifying four distinct regions of the scaffold. mdpi.com The functional activity of these analogs was evaluated to establish clear structure-activity relationships. mdpi.comnih.gov This systematic approach led to the identification of five compounds with submicromolar potency. mdpi.com The study found that substitutions were best tolerated in the "eastern region" of the scaffold, while other parts of the molecule were less amenable to modification. mdpi.com Such detailed SAR studies are fundamental for lead optimization, allowing for the rational design of more potent and selective compounds. mdpi.comnih.gov
| Scaffold Region | Modification Strategy | Outcome on Activity | Reference(s) |
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide (General) | Systematic preparation of over 60 analogs across four distinct regions. | Identification of five compounds with submicromolar potency. | mdpi.com |
| "Eastern region" of the scaffold | Substitution | Modifications were generally well-tolerated. | mdpi.com |
| Other regions of the scaffold | Substitution | Proved more resistant to modifications. | mdpi.com |
Biological Activities and Mechanistic Investigations of N Pyrimidin 5 Yl Acetamide Analogs
Antimicrobial Activities
Analogs of N-(pyrimidin-5-yl)acetamide have demonstrated notable antimicrobial properties, exhibiting efficacy against a spectrum of both bacterial and fungal pathogens. These findings highlight the potential of the pyrimidine (B1678525) scaffold as a foundational element in the development of new antimicrobial agents.
The antibacterial potential of pyrimidine derivatives has been a key area of investigation. While specific data for this compound is limited, studies on its analogs provide insight into their antibacterial spectrum. For instance, a series of 2-(4-methylpiperazin-1-yl)-N-(4,6-diarylpyrimidin-2-yl)acetamides demonstrated significant activity against Staphylococcus aureus and Escherichia coli. ntu.edu.sg Specifically, certain compounds within this series exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against these bacteria. ntu.edu.sg Another study on bis-pyrimidine acetamides also reported promising antibacterial activity against S. aureus and E. coli, with some derivatives showing better MIC values than the standard drug cefadroxil. nih.gov
General studies on N-(Pyrimidin-5-ylmethyl)acetamide suggest its effectiveness against various bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. smolecule.com Furthermore, research into 2-mercaptobenzothiazole (B37678) acetamide (B32628) derivatives, which can be considered structural analogs, has shown that some of these compounds exhibit significant antibacterial activity comparable to the standard drug levofloxacin. nih.govacs.org
| Analog Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-(4-methylpiperazin-1-yl)-N-(4,6-diarylpyrimidin-2-yl)acetamides | Staphylococcus aureus | 6.25 µg/mL | ntu.edu.sg |
| 2-(4-methylpiperazin-1-yl)-N-(4,6-diarylpyrimidin-2-yl)acetamides | Escherichia coli | 6.25 µg/mL | ntu.edu.sg |
| Bis-pyrimidine acetamides | Staphylococcus aureus | Better than cefadroxil | nih.gov |
| Bis-pyrimidine acetamides | Escherichia coli | Better than cefadroxil | nih.gov |
In addition to their antibacterial effects, this compound analogs have shown promise as antifungal agents. General assessments of N-(Pyrimidin-5-ylmethyl)acetamide indicate activity against fungal species such as Aspergillus flavus and Candida albicans. smolecule.com
More detailed studies on related structures provide specific data. For instance, a series of novel pyrimidine derivatives containing an amide moiety exhibited significant antifungal activity against various phytopathogenic fungi. nih.govnih.gov One study found that certain bis-pyrimidine acetamide derivatives displayed better MIC values against Candida albicans and Aspergillus niger than the standard antifungal drug fluconazole. nih.gov Another research effort focusing on N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides reported that one compound was particularly active against Candida albicans with a MIC of 0.224 mg/mL, while another was most active against Aspergillus niger with a MIC of 0.190 mg/mL, both showing better activity than fluconazole. researchgate.net Furthermore, some new pyrimidine thiol derivatives have demonstrated moderate resistance against Candida albicans. ekb.eg
| Analog Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Bis-pyrimidine acetamides | Candida albicans | Better than fluconazole | nih.gov |
| Bis-pyrimidine acetamides | Aspergillus niger | Better than fluconazole | nih.gov |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Candida albicans | 0.224 mg/mL | researchgate.net |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Aspergillus niger | 0.190 mg/mL | researchgate.net |
The mechanisms through which this compound analogs exert their antimicrobial effects are multifaceted. One significant mechanism is the inhibition of biofilm formation, a critical factor in microbial pathogenesis and drug resistance. Studies on 2-mercaptobenzothiazole acetamide derivatives have shown that these compounds possess promising antibiofilm potential. nih.govacs.org Similarly, research on thiopyrimidine-benzenesulfonamide derivatives revealed their ability to suppress microbial biofilm formation in clinically relevant pathogens. researchgate.net The disruption of biofilms can render bacteria more susceptible to conventional antibiotics and the host immune system.
Enzyme inhibition is another key mechanism. Molecular docking studies suggest that these compounds may interact effectively with specific proteins involved in microbial disease pathways. smolecule.com For instance, certain acetamide derivatives are thought to inhibit bacterial DNA gyrases and kinases, crucial enzymes for bacterial survival and replication. nih.govacs.org
Anticancer Potential and Cytotoxic Effects
The pyrimidine scaffold is a well-established pharmacophore in cancer chemotherapy, and analogs of this compound have been investigated for their potential as novel anticancer agents. These studies have revealed significant cytotoxic effects against various cancer cell lines and have begun to elucidate the underlying molecular targets.
A number of studies have demonstrated the cytotoxic potential of this compound analogs against human cancer cell lines. For example, a series of pyrimidin-(1(2H)-yl)acetamide derivatives showed moderate effects on liver cancer (HepG2) cell lines. researchgate.net In this study, one of the more active compounds, ZF1, exhibited an IC50 value of 54.78 ± 3.54 µM against HepG2 cells. researchgate.net
Other research on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives also reported cytotoxic activity against HepG2 cells, with some compounds showing moderate IC50 values. nih.gov Furthermore, a study on new potential antitumor pyrimidine derivatives, including pyrimidine carboxamides, screened these compounds against a panel of human tumor cell lines, including HepG2 and the breast cancer cell line MCF-7. figshare.com Several of these synthesized compounds displayed significant therapeutic activity. figshare.com Research on other pyrimidine derivatives has also shown inhibitory activity against the proliferation of MCF-7 cells. nih.gov
| Analog Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrimidin-(1(2H)-yl)acetamide derivative (ZF1) | HepG2 | 54.78 ± 3.54 µM | researchgate.net |
| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivative (5a) | HepG2 | 74.2 µM | nih.gov |
| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivative (5l) | HepG2 | 22.6 µM | nih.gov |
The anticancer activity of this compound analogs is often attributed to their interaction with key proteins involved in cell cycle regulation and signaling pathways. Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Molecular docking studies have investigated the binding potential of pyrimidin-(1(2H)-yl)acetamide derivatives towards CDK1. researchgate.net The stability of the enzyme-ligand complex was assessed through molecular dynamics simulations, suggesting a potential mechanism for the observed cytotoxic effects. researchgate.net Other studies on different heterocyclic acetamide derivatives have also explored their inhibitory activity against various CDKs, including CDK1. mdpi.com
Phosphoinositide 3-kinases (PI3Ks) are another important family of enzymes involved in cell growth, proliferation, and survival. The δ isoform of PI3K is particularly relevant in certain cancers. While direct evidence for this compound analogs as PI3Kδ inhibitors is scarce, research on structurally related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has identified potent and selective inhibitors of PI3Kδ. nih.govmdpi.com These findings suggest that the broader pyrimidine scaffold can be effectively targeted for the development of PI3Kδ inhibitors.
Inhibitory Effects on Cell Proliferation
The pyrimidine nucleus, a core component of this compound, is a fundamental building block of nucleic acids, making its analogs potent modulators of cellular processes, including proliferation. ijcrt.orgencyclopedia.pub Various derivatives of pyrimidine have been investigated for their anticancer properties, exhibiting inhibitory activity against a range of cancer cell lines. ijcrt.orgencyclopedia.pubnih.gov
For instance, novel pyrimidine derivatives have demonstrated inhibitory effects on the proliferation of colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cell lines. encyclopedia.pubnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and cell division. encyclopedia.pubnih.gov Molecular docking studies have suggested that these pyrimidine-based compounds can bind to the topoisomerase IIα-DNA complex, leading to the induction of DNA double-strand breaks and subsequent apoptosis. encyclopedia.pubnih.gov
Furthermore, certain pyrimidine analogues have shown efficacy against human prostatic adenocarcinoma (PC3), human colorectal carcinoma (HCT 116), and human breast adenocarcinoma (MCF7) cell lines. ijcrt.org The cytotoxic effects of some triazolopyrimidoxadiazine moieties, which contain a pyrimidine ring, have been observed to be concentration-dependent, leading to decreased cell viability in malignant cancer cell lines such as human breast cancer (MCF-7) and hepatocellular carcinoma. ijcrt.org
While direct studies on the antiproliferative effects of this compound itself are limited, the extensive research on related pyrimidine and pyrazolopyrimidine derivatives suggests that analogs of this compound hold significant potential as inhibitors of cell proliferation and warrant further investigation as potential anticancer agents.
Table 1: Inhibitory Activity of Selected Pyrimidine Analogs on Cancer Cell Lines
| Compound Type | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Pyrimidine-hydrazone hybrids | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Inhibitory activity | encyclopedia.pubnih.gov |
| Thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivatives | Human breast cancer cell line | In vivo anticancer activity | ijcrt.org |
| Triazolopyrimidoxadiazine moiety | MCF-7, Hepatocellular carcinoma | Concentration-dependent cytotoxic effects | ijcrt.org |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | MCF7, HCT116 | Cytotoxicity (some derivatives) | nih.gov |
Anti-inflammatory Activities
The anti-inflammatory potential of pyrimidine derivatives has been well-documented, with several analogs demonstrating the ability to modulate key inflammatory pathways. nih.govbohrium.com
A significant mechanism through which this compound analogs can exert anti-inflammatory effects is by modulating the production and activity of inflammatory mediators. Key cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are critically involved in the pathogenesis of inflammatory conditions. nih.govbohrium.com
Research on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues, which share the acetamide substructure, has provided direct evidence of their ability to inhibit these pro-inflammatory cytokines. nih.govbohrium.com In one study, the parent compound, 6-acetamido-2,4,5-trimethylpyridin-3-ol, and its analogues were shown to inhibit TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells. nih.govbohrium.com One particular analogue, compound 2-19 , demonstrated significantly better inhibitory activity against both TNF-α and IL-6-induced cell adhesion compared to the Janus kinase (JAK) inhibitor, tofacitinib. nih.gov
Furthermore, in an in vivo model of TNBS-induced colitis in rats, oral administration of both the parent compound and compound 2-19 led to a significant suppression of clinical signs of colitis, including a reduction in myeloperoxidase activity, which is a marker for inflammatory cell infiltration. nih.gov These findings strongly suggest that acetamide-containing compounds can effectively target and inhibit the signaling pathways of crucial pro-inflammatory cytokines, offering a promising avenue for the development of novel anti-inflammatory agents. nih.govbohrium.com
Table 2: Anti-inflammatory Activity of an N-acetamide Analogue
| Compound | Target | Effect | Model | Reference |
|---|---|---|---|---|
| Compound 2-19 | TNF-α and IL-6 | Inhibition of induced cell adhesion | In vitro | nih.gov |
| Compound 2-19 | Colitis | Amelioration of clinical signs | In vivo (rat model) | nih.gov |
Antiviral and Antitubercular Activities
The structural diversity of pyrimidine derivatives has made them a valuable source for the discovery of novel antimicrobial agents, including those with antiviral and antitubercular properties. niscpr.res.innih.govucl.ac.ukvensel.orgnih.gov
With regard to antiviral activity, various N,N'-bis-5-pyrimidyl derivatives have been synthesized and evaluated. nih.gov Studies have shown that the pyrimidine ring, particularly with a nitro group at the 5-position, is crucial for activity. nih.gov A reduction in electron density in the terminal pyrimidine rings was found to enhance antiviral activity against herpes simplex virus type 1 (HSV-1), while electron-donating substitutions diminished it. nih.gov This suggests that the electronic properties of the pyrimidine ring in this compound analogs could be tailored to optimize antiviral potency.
In the context of antitubercular activity, pyrimidine-containing compounds have gained significant attention, with some candidates entering clinical trials. ucl.ac.uk Research on pyrimidine derivatives has identified compounds with moderate whole-cell activity against Mycobacterium tuberculosis H37Rv. ucl.ac.uk For example, derivatives of 4-(thymin-1-yl)piperidine modified with a phenoxy pyrimidine moiety have shown promise. ucl.ac.uk Specifically, the introduction of chlorine substituents on the phenyl ring led to compounds with good inhibitory activity against thymidine (B127349) monophosphate kinase of M. tuberculosis (TMPKmt) and moderate cellular activity (MIC = 12.5 µM). ucl.ac.uk
Furthermore, a series of 2-[6-(substituted phenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl]-indane-1,3-diones have been synthesized and tested for their antitubercular activity using the Microplate Alamar Blue Assay (MABA). niscpr.res.in While specific activity data for this compound analogs is still emerging, the broader research on pyrimidine derivatives highlights the potential of this chemical class in developing new treatments for viral and mycobacterial infections. niscpr.res.inucl.ac.uk
Neuropharmacological Relevance
Analogs of this compound have shown significant promise in the field of neuropharmacology, primarily through their interaction with specific ion channels and proteins in the central nervous system (CNS).
A notable area of investigation for this compound analogs is their role as inhibitors of the sodium-activated potassium (KNa) channel known as SLACK (Sequence Like A Calcium-Activated K+ Channel). tdl.orgmdpi.commatilda.sciencenih.gov These channels are encoded by the KCNT1 gene and are widely expressed in the CNS, where they play a crucial role in regulating neuronal excitability. tdl.orgmdpi.com Gain-of-function mutations in the KCNT1 gene have been linked to severe and pharmacoresistant epileptic disorders such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). tdl.orgmatilda.science
A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides have been identified as potent inhibitors of SLACK channels through high-throughput screening. tdl.orgmdpi.com Structure-activity relationship (SAR) studies have been conducted by systematically modifying four distinct regions of this scaffold. tdl.orgmdpi.com These studies, utilizing whole-cell automated patch clamp assays, have led to the identification of several analogs with submicromolar potency for wild-type (WT) SLACK inhibition. mdpi.com
The SAR studies revealed that the pyrimidine core is optimal for SLACK activity, as replacing it with pyridine (B92270) or pyrazine (B50134) led to a significant loss of potency. mdpi.com This highlights the critical role of the specific arrangement of nitrogen atoms in the pyrimidine ring for effective binding and inhibition of the SLACK channel. mdpi.com
Table 3: SLACK Channel Inhibitory Activity of a 2-amino-N-phenylacetamide Analog
| Compound | Target | Assay | Potency | Reference |
|---|---|---|---|---|
| VU0606170 | WT and A934T SLACK | Tl+ flux and whole-cell automated patch-clamp | Low micromolar | nih.gov |
Another significant neuropharmacological target for this compound analogs is the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. nih.govnih.govresearchgate.netelsevierpure.com TSPO is overexpressed in activated microglia, which are associated with neuroinflammation and neuronal damage in various CNS diseases. nih.govelsevierpure.com This makes TSPO an important target for both molecular imaging and therapeutic intervention. nih.govresearchgate.net
A series of novel N,N-disubstituted pyrazolopyrimidine acetamides have been synthesized and shown to exhibit high-affinity binding to TSPO. nih.govelsevierpure.com These compounds, which can be considered analogs of this compound due to the presence of the acetamide moiety attached to a nitrogen-containing heterocyclic system, have displayed picomolar to nanomolar affinity for TSPO. nih.gov
In vitro binding affinity studies have demonstrated that the nature of the N,N-disubstitution on the acetamide group plays a crucial role in determining the binding affinity. nih.govnih.gov For example, shortening the N,N-dialkyl substituents was found to be detrimental to TSPO binding. nih.gov Conversely, the introduction of a heterozygous phenyl-ethyl substitution pattern on the acetamide resulted in a ligand with picomolar activity (Ki = 0.28 nM), which is among the highest reported binding affinities for TSPO ligands. nih.gov One particularly potent ligand, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15), exhibited a Ki of 60 pM, representing a 61-fold enhancement in affinity compared to the reference standard DPA-714. nih.govelsevierpure.com
These findings underscore the potential of this compound analogs as high-affinity ligands for TSPO, which could be developed as imaging agents for neuroinflammation or as therapeutic agents aimed at modulating microglial activation. nih.govnih.govresearchgate.net
Table 4: TSPO Binding Affinity of Selected Pyrazolopyrimidine Acetamide Analogs
| Compound | N,N-Disubstitution | Ki (nM) | Reference |
|---|---|---|---|
| GMA 15 | N-ethyl-N-phenyl | 0.06 | nih.govelsevierpure.com |
| GMA 10 | N,N-dipropyl | 0.18 | nih.gov |
| GMA 11 | N-ethyl, N-methoxy ethyl | 0.19 | nih.gov |
| GMA 13 | N,N-dipropargyl | 0.90 | nih.gov |
| GMA 9 | N-ethyl, N-isopropyl | 13.27 | nih.gov |
| GMA 7 | N-Methyl-N-ethyl | 17.10 | nih.gov |
| GMA 12 | N,N-di(2-methoxy ethyl) | 25.37 | nih.gov |
Enzymatic Inhibition Profiles of this compound Analogs
Research into the enzymatic inhibition profiles of this compound analogs has identified their potential as modulators of specific ion channels. Notably, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides has been investigated as inhibitors of SLACK potassium channels (KCNT1), which are sodium-activated potassium channels. nih.gov Gain-of-function mutations in the KCNT1 gene have been linked to severe and pharmacoresistant epileptic disorders, making SLACK channel inhibitors a compelling area of therapeutic research. nih.gov
A high-throughput screening identified the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold as a promising starting point for inhibitor development. Subsequent research focused on establishing structure-activity relationships by systematically preparing and evaluating analogs. nih.gov The functional activity of these compounds was assessed using whole-cell, automated patch clamp assays to determine their inhibitory effect on the wild-type SLACK channel. nih.gov
This systematic optimization effort led to the identification of analogs with significant inhibitory potency. The detailed findings from these studies, including the specific substitutions made to the parent scaffold and their corresponding inhibitory activities, are crucial for understanding the chemical features that govern the interaction with the SLACK potassium channel.
Below is a data table summarizing the enzymatic inhibition of selected 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs against the SLACK potassium channel.
| Compound ID | R Group Modification | Target Enzyme | IC50 (µM) |
| Analog 1 | [Specify R Group] | SLACK (WT) | [Value] |
| Analog 2 | [Specify R Group] | SLACK (WT) | [Value] |
| Analog 3 | [Specify R Group] | SLACK (WT) | [Value] |
| Analog 4 | [Specify R Group] | SLACK (WT) | [Value] |
Data is illustrative and based on the structure-activity relationship studies mentioned in the source. Specific IC50 values and R group specifications would be found within the body of the cited research article. nih.gov
Further profiling of selected potent analogs demonstrated their selectivity over other members of the Slo family of potassium channels. nih.gov The activity of these selected compounds was also evaluated against the wild-type mouse channel and clinically relevant mutant human SLACK channels, providing a more comprehensive understanding of their potential therapeutic utility. nih.gov
In addition to the work on ion channels, other research has explored the potential of different pyrimidine-acetamide derivatives as enzyme inhibitors. For instance, a series of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)amide derivatives were synthesized and evaluated for their inhibitory activity against the Kinesin Spindle Protein (KSP), a motor protein essential for mitosis. nih.gov This protein is a target for cancer chemotherapy. In silico molecular docking studies were used to analyze the structure-activity relationships of these compounds, revealing that they interact with the enzyme through hydrophobic interactions, aromatic π-π stacking, and hydrogen bonds. nih.gov
While not direct analogs of this compound, these studies on related pyrimidine-containing structures highlight the versatility of the pyrimidine scaffold in the design of enzyme inhibitors targeting a range of protein classes.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like N-(pyrimidin-5-yl)acetamide, DFT calculations can elucidate geometric parameters (bond lengths and angles), vibrational frequencies, and various electronic properties. nih.govechemcom.com By employing functionals such as B3LYP, researchers can obtain optimized molecular geometries that correspond to a minimum energy state. echemcom.comijcce.ac.ir These computational approaches are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.govxisdxjxsu.asia
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net In pyrimidine (B1678525) and acetamide (B32628) derivatives, this gap is analyzed to predict the molecule's reactivity in potential chemical reactions or biological interactions. nih.gov Charge transfer within the molecule is also indicated by the HOMO-LUMO energy distribution. nih.gov
| Parameter | Significance | Implication for Reactivity |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the energy of the outermost electron orbital containing electrons. Associated with the capacity to donate electrons. | Higher EHOMO values indicate a greater tendency for electron donation. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the energy of the first available empty electron orbital. Associated with the capacity to accept electrons. | Lower ELUMO values suggest a greater propensity for electron acceptance. researchgate.net |
| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the HOMO and LUMO. A key indicator of molecular stability and reactivity. | A small gap correlates with high chemical reactivity and low kinetic stability, as less energy is needed for electronic excitation. nih.gov |
Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. nih.govscirp.org These descriptors are calculated using DFT principles and are instrumental in comparing the chemical behavior of different molecules. researchgate.netresearchgate.net Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). nih.govscirp.org
For instance, chemical hardness (η) quantifies the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. scirp.org These parameters are crucial for predicting how a molecule like this compound might interact with biological targets. mdpi.com
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance to charge transfer. Hard molecules are less reactive. scirp.org |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. scirp.org |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |
Nucleus-Independent Chemical Shift (NICS) is a computational method used to evaluate the aromaticity of a cyclic system. acs.org It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring. unirioja.es A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity. unirioja.es
Quantum Chemical Investigations of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are crucial for determining the three-dimensional structure of molecules and their interactions with biological macromolecules. mdpi.comnih.gov For this compound, the pyrimidine ring can engage in π-stacking interactions, while the nitrogen atoms in the ring and the amide group can act as hydrogen bond acceptors and donors, respectively. mdpi.comcore.ac.uk
Quantum chemical methods like Symmetry-Adapted Perturbation Theory (SAPT) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze and quantify these interactions. mdpi.com These methods can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies, providing a detailed understanding of the forces governing molecular recognition and binding. mdpi.comresearchgate.net
Computational Pharmacokinetic (PK) Analysis
Computational methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of candidate molecules. echemcom.comnih.gov This in silico analysis helps to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. nih.gov For this compound, various molecular descriptors would be calculated to predict its drug-likeness and ADMET profile.
Properties such as lipophilicity (logP), aqueous solubility, and permeability are estimated using quantitative structure-property relationship (QSPR) models. nih.gov Compliance with empirical rules, such as Lipinski's Rule of Five, is often assessed to gauge the potential for oral bioavailability. cyberleninka.runih.gov These predictive models are built on large datasets of experimental results and utilize machine learning algorithms to correlate chemical structures with pharmacokinetic behaviors. nih.gov
| ADMET Parameter | Significance in Drug Discovery | Computational Prediction Method |
|---|---|---|
| Absorption | Predicts how well a compound is absorbed into the bloodstream, often focusing on oral bioavailability. | Models for Caco-2 permeability, human intestinal absorption (HIA), and P-glycoprotein substrate identification. samipubco.com |
| Distribution | Describes how a compound spreads throughout the body's tissues and fluids. | Prediction of Volume of Distribution (VDss) and Blood-Brain Barrier (BBB) penetration. |
| Metabolism | Assesses how the body chemically modifies the compound, primarily through cytochrome P450 (CYP) enzymes. | Models predicting inhibition or substrate activity for major CYP isoforms (e.g., CYP2D6, CYP3A4). |
| Excretion | Predicts the pathways through which the compound and its metabolites are eliminated from the body. | Calculation of total clearance and prediction of renal organic cation transporter (OCT2) inhibition. |
| Drug-Likeness | Evaluates whether a compound possesses properties consistent with known drugs. | Assessment based on Lipinski's Rule of Five, Veber's rules, and other structural alerts. |
Predictive Modeling for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scielo.brresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. researchgate.netnih.gov
For a scaffold like this compound, a QSAR study would involve synthesizing a series of derivatives with varied substituents and measuring their biological activity against a specific target. scielo.br Molecular descriptors representing steric, electronic, and hydrophobic properties would then be calculated for each derivative. scielo.br Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a predictive model. mdpi.com These models are crucial for guiding lead optimization efforts by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Synthesis Strategies for Enhanced Yield and Selectivity
The advancement of N-(pyrimidin-5-yl)acetamide as a therapeutic candidate is contingent upon the availability of efficient and scalable synthetic methods. Current synthetic routes may be adequate for laboratory-scale discovery but often require optimization for larger-scale production. Future research must prioritize the development of novel synthesis strategies that offer improved yield, higher purity, and greater selectivity, which are critical for reducing production costs and environmental impact.
Key areas for exploration include:
Catalyst Innovation : The use of advanced catalysts, such as magnesium oxide nanoparticles, has been shown to significantly reduce reaction times and improve yields in the synthesis of related pyrimidine (B1678525) derivatives. frontiersin.org Research into novel metallic or enzymatic catalysts could lead to more efficient and stereoselective synthetic pathways.
Process Intensification : Techniques like microwave-assisted synthesis and flow chemistry offer substantial advantages over traditional batch processing. researchgate.net These methods can enhance reaction rates, improve heat and mass transfer, and allow for better control over reaction parameters, often leading to higher yields and purities in shorter timeframes.
Table 1: Comparison of Conventional and Novel Synthesis Strategies
| Feature | Conventional Synthesis | Potential Novel Strategies |
| Catalyst | Traditional acid/base catalysts | Nanoparticle catalysts, biocatalysts |
| Reaction Time | Often several hours to days | Reduced to minutes or hours frontiersin.orgresearchgate.net |
| Energy Source | Conventional heating (oil baths) | Microwaves, ultrasound |
| Process Type | Batch processing | Continuous flow chemistry |
| Yield & Purity | Variable, may require extensive purification | Generally higher yield and purity |
| Environmental Impact | Higher solvent and energy consumption | Reduced waste, lower energy use |
Deepening Mechanistic Understanding of Biological Activities
A thorough understanding of how this compound exerts its effects at a molecular level is fundamental to its development as a drug. While preliminary studies have linked derivatives of this compound to specific biological targets, a deeper mechanistic insight is necessary to predict efficacy, identify potential off-target effects, and guide further optimization.
Recent research has identified 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives as inhibitors of SLACK (KCNT1) potassium channels. mdpi.comnih.gov Gain-of-function mutations in the KCNT1 gene are associated with rare and severe forms of epilepsy, making SLACK inhibitors a compelling therapeutic approach. nih.gov Future investigations should build on this foundation by:
Elucidating Molecular Interactions : Utilizing techniques such as X-ray crystallography and cryo-electron microscopy to determine the precise binding mode of this compound derivatives within the SLACK channel. This structural information is invaluable for designing more potent and selective inhibitors.
Mapping Downstream Pathways : Investigating the downstream cellular signaling cascades affected by SLACK channel inhibition. This includes understanding how modulation of channel activity impacts neuronal excitability and other physiological processes. mdpi.com
Exploring Broader Pyrimidine-Related Mechanisms : The pyrimidine scaffold is present in a wide array of biologically active molecules with diverse mechanisms, including anticancer and anti-inflammatory agents. nih.govrsc.org Research should explore whether this compound possesses other activities, such as the inhibition of kinases involved in cancer progression or enzymes like cyclooxygenase (COX) that mediate inflammation. rsc.org
Table 2: Potential Molecular Mechanisms for Investigation
| Mechanism of Action | Associated Disease Area | Research Focus |
| SLACK (KCNT1) Channel Inhibition | Epilepsy, Neurological Disorders | Binding site characterization, functional impact on neuronal firing mdpi.comnih.gov |
| Kinase Inhibition (e.g., FAK, EGFR) | Cancer | Screening against panels of cancer-related kinases, cellular proliferation assays nih.gov |
| Cyclooxygenase (COX) Inhibition | Inflammation, Pain | In vitro enzyme inhibition assays, measurement of prostaglandin (B15479496) production rsc.org |
| Antimicrobial Activity | Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against various pathogens nih.govsmolecule.com |
Exploration of this compound in Combination Therapies
For complex multifactorial diseases such as cancer, combination therapy has become a standard of care. Combining drugs with different mechanisms of action can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual agents. The future development of this compound should include a thorough exploration of its potential in combination regimens.
Given the established role of pyrimidine analogs in oncology, a logical starting point is to investigate this compound in combination with existing anticancer agents. nih.gov For instance, if the compound is found to inhibit a specific kinase, it could be paired with a cytotoxic chemotherapy drug or an immunomodulatory agent. The goal would be to target cancer cell growth and survival through multiple, complementary pathways. Similarly, if antimicrobial properties are confirmed, its use alongside established antibiotics could be explored as a strategy to combat resistant bacterial strains.
Application of Advanced Computational Techniques for Drug Design and Discovery
Computational methods are indispensable tools in modern drug discovery, enabling researchers to accelerate the identification and optimization of lead compounds while reducing costs. nih.govnih.gov The application of these techniques to the this compound scaffold can systematically guide the design of next-generation analogs with superior therapeutic profiles.
Key computational approaches include:
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. plos.org It can be used to screen virtual libraries of this compound derivatives against targets like the SLACK channel to prioritize compounds for synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can predict the potency of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts toward more promising structures.
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insight into the stability of a drug-target complex and the conformational changes that may occur upon binding. mdpi.comresearchgate.net
ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. plos.org Early assessment of these pharmacokinetic and safety features helps to identify and eliminate candidates that are likely to fail in later stages of development.
Table 3: Application of Computational Techniques in this compound Research
| Computational Technique | Application | Desired Outcome |
| Molecular Docking | Predict binding mode at biological target (e.g., SLACK channel) | Identify key interactions to guide analog design plos.org |
| Virtual Screening | Screen large compound libraries for potential hits | Rapidly identify novel active scaffolds mdpi.com |
| QSAR | Correlate chemical structure with inhibitory activity | Predict potency of new derivatives to prioritize synthesis nih.gov |
| MD Simulations | Analyze stability and dynamics of the drug-receptor complex | Understand the physical basis of binding affinity researchgate.net |
| ADMET Prediction | In silico assessment of drug-like properties | Early identification of compounds with favorable pharmacokinetics plos.org |
Investigations into Diverse Biological Targets and Disease Models
While the inhibition of SLACK channels for epilepsy represents a specific and promising avenue, the structural features of this compound suggest it may interact with a variety of other biological targets. mdpi.comnih.gov The pyrimidine core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with numerous enzymes and receptors. nih.govnih.gov A comprehensive research program should therefore include screening the compound and its derivatives against a diverse range of targets and disease models.
Potential areas for investigation include:
Oncology : Many approved anticancer drugs contain a pyrimidine core. nih.gov this compound should be evaluated in various cancer cell lines, particularly those where targets like Focal Adhesion Kinase (FAK) or Epidermal Growth Factor Receptor (EGFR) are implicated. nih.gov
Infectious Diseases : Pyrimidine analogs have been developed as antibacterial, antifungal, and antiviral agents. nih.gov Screening against a panel of clinically relevant pathogens, including drug-resistant strains like Mycobacterium tuberculosis, could uncover new therapeutic uses. nih.gov
Cardiovascular Disease : Some pyrimidine-based compounds have been designed as renin inhibitors for the treatment of hypertension. researchgate.net Investigating the effect of this compound on targets within the renin-angiotensin system could be a valuable line of inquiry.
Inflammatory Disorders : Given the anti-inflammatory properties of some pyrimidines, exploring the activity of this compound in models of inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease is warranted. rsc.org
Table 4: Potential Biological Targets and Associated Disease Models
| Target Class | Specific Example(s) | Potential Disease Application |
| Ion Channels | SLACK (KCNT1) | Epilepsy, Neurological Disorders nih.gov |
| Protein Kinases | FAK, EGFR, HER2, CDK1 | Various Cancers nih.govresearchgate.net |
| Proteases | Renin | Hypertension, Cardiovascular Disease researchgate.net |
| Inflammatory Enzymes | Cyclooxygenase (COX) | Inflammation, Pain rsc.org |
| Microbial Enzymes | Various essential bacterial/fungal enzymes | Infectious Diseases nih.gov |
Q & A
Advanced Research Question
- QSAR modeling : Correlate substituent descriptors (logP, molar refractivity) with bioactivity. A 2D-QSAR model using MLR analysis can prioritize synthetic targets .
- Molecular dynamics simulations : Predict binding stability of derivatives with protein targets (e.g., EGFR kinase) over 100-ns trajectories. Focus on residues forming hydrogen bonds with the acetamide group .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) to filter candidates with poor drug-likeness .
How do solvent and pH influence the stability and solubility of this compound in experimental settings?
Advanced Research Question
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol. Co-solvents (e.g., PEG-400) enhance aqueous solubility for in vitro assays .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at 4°C in amber vials to prevent photodegradation. LC-MS monitors decomposition products like pyrimidine-5-amine .
What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives?
Advanced Research Question
- Substituent scanning : Systematically vary groups at pyrimidine C-2/C-4 or the acetamide N-position. For example, bulky tert-butyl groups reduce solubility but improve target selectivity .
- Crystallographic data : Compare hydrogen-bonding patterns of active vs. inactive analogs. Active compounds often form stronger interactions with catalytic site residues .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at pyrimidine N-1) using software like MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
